2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxymethyl group, and an iodine atom attached to a pyrrolo[2,3-d]pyrimidin-4-one core. Its molecular formula is C11H13IN4O3, and it has a molecular weight of 376.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidin-4-one core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the iodine atom: This step often involves iodination reactions using reagents such as iodine or iodine monochloride.
Attachment of the hydroxymethyl group: This can be accomplished through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Incorporation of the oxolan ring: This step involves the formation of the oxolan ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydroxide or ammonia can be used under various conditions depending on the desired substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of deiodinated compounds.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidin-4-one derivatives.
Scientific Research Applications
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- 2-amino-7-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Uniqueness
The uniqueness of 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one lies in its specific structural features, such as the presence of the oxolan ring and the iodine atom, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C11H13IN4O3 |
---|---|
Molecular Weight |
376.15 g/mol |
IUPAC Name |
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7-8,17H,1-2,4H2,(H2,13,15,18)/t5-,7+,8?/m0/s1 |
InChI Key |
BFKFTKBKOBGLLW-LSBSRIOGSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C3C2=NC(=NC3=O)N)I |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C3C2=NC(=NC3=O)N)I |
Origin of Product |
United States |
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